

Application Note: 4-(But-3-yn-1-yloxy)benzaldehyde in Bioconjugation

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Compound of Interest

Compound Name: 4-(But-3-yn-1-yloxy)benzaldehyde

CAS No.: 1016536-59-6

Cat. No.: B3198817

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Executive Summary

This guide details the utility of **4-(But-3-yn-1-yloxy)benzaldehyde** (CAS: 135250-68-5) as a rigid, heterobifunctional crosslinker. Unlike flexible PEG spacers, this molecule incorporates a phenyl ring, providing structural rigidity that is often critical in PROTAC® linker design and site-specific protein labeling.

The molecule features two orthogonal reactive handles:

- Aldehyde (-CHO): Reacts with primary amines (lysine residues, N-termini) via reductive amination.
- Terminal Alkyne (-C≡CH): Reacts with azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This dual-reactivity profile allows researchers to "tag" amine-containing biomolecules and subsequently conjugate them to azide-functionalized fluorophores, drugs, or surfaces.

Chemical Profile & Properties[1][2][3][4][5][6]

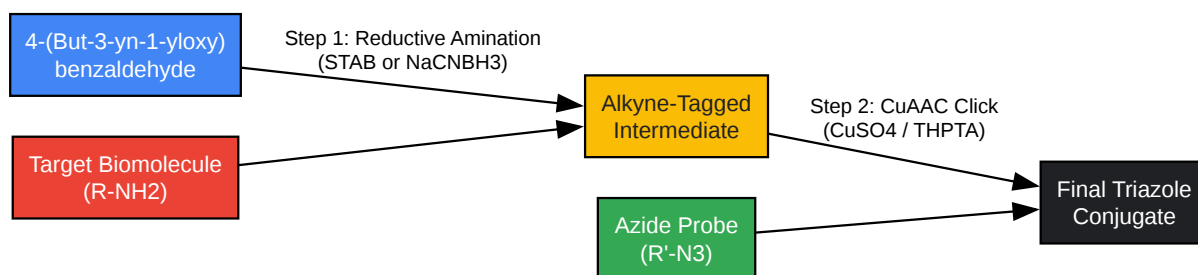
Parameter	Specification
IUPAC Name	4-(but-3-yn-1-yloxy)benzaldehyde
Molecular Formula	C ₁₁ H ₁₀ O ₂
Molecular Weight	174.20 g/mol
Solubility	Soluble in DMSO, DMF, DCM, Chloroform. Sparingly soluble in water.
Appearance	Pale yellow oil or low-melting solid (depending on purity).
Storage	-20°C, under inert gas (Argon/Nitrogen). Aldehydes oxidize to acids over time.
Stability	Stable under standard Click conditions. Avoid strong bases which may polymerize the aldehyde.

Mechanism of Action

The conjugation workflow typically proceeds in two stages to prevent side reactions. The Aldehyde Ligation is performed first because the reducing agents used (like NaCNBH₃) are compatible with the alkyne, whereas the copper used in Click chemistry can sometimes cause oxidation of aldehydes if not carefully buffered.

Reaction Pathway Diagram

The following diagram illustrates the sequential conjugation logic.



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Figure 1: Sequential conjugation workflow. The aldehyde is anchored first to the amine target, followed by the bioorthogonal click reaction.

Experimental Protocols

Protocol A: Synthesis of the Linker (Williamson Ether Synthesis)

Note: If purchasing commercial linker, skip to Protocol B. This method is for de novo synthesis.

Principle: Nucleophilic substitution of 4-hydroxybenzaldehyde with 4-bromo-1-butyne.

Reagents:

- 4-Hydroxybenzaldehyde (1.0 eq)[1]
- 4-Bromo-1-butyne (1.2 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- DMF (Anhydrous)[1]

Procedure:

- Dissolve 4-hydroxybenzaldehyde in anhydrous DMF (0.5 M concentration).
- Add K_2CO_3 and stir for 15 minutes at Room Temperature (RT) to generate the phenoxide.
- Add 4-bromo-1-butyne dropwise.
- Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Silica gel column chromatography (0-20% EtOAc in Hexanes).

Protocol B: Step 1 - Reductive Amination (The "Anchor" Step)

Objective: Attach the linker to a primary amine (e.g., Lysine on a protein or a small molecule amine).

Critical Reagent Choice:

- Sodium Triacetoxyborohydride (STAB): Preferred for small molecules/peptides in organic solvents. Milder, does not reduce aldehydes to alcohols as fast as it reduces imines.
- Sodium Cyanoborohydride (NaCNBH₃): Preferred for aqueous protein labeling (pH 6–7).

Workflow (Small Molecule/Peptide in Organic Solvent):

- Dissolution: Dissolve the Amine-Target (1.0 eq) and Linker (1.1 eq) in DCE (1,2-Dichloroethane) or THF.
- Imine Formation: Add catalytic Acetic Acid (1–2 drops). Stir for 30 mins at RT.[2][3]
- Reduction: Add STAB (1.5 eq).
- Incubation: Stir at RT for 2–4 hours.
- Quench: Add saturated NaHCO₃.
- Purification: Extract with DCM or purify via HPLC. The product now displays a terminal alkyne.

Protocol C: Step 2 - CuAAC Click Reaction (The "Click" Step)

Objective: React the Alkyne-tagged target with an Azide-functionalized probe.[3]

Reagents:

- CuSO₄ (Copper(II) Sulfate)[4][5]

- THPTA Ligand: Critical. Tris(3-hydroxypropyltriazolylmethyl)amine.[2][4] Protects biomolecules from oxidative damage and maintains Cu(I) oxidation state.
- Sodium Ascorbate: Reducing agent.[3][5]

Workflow:

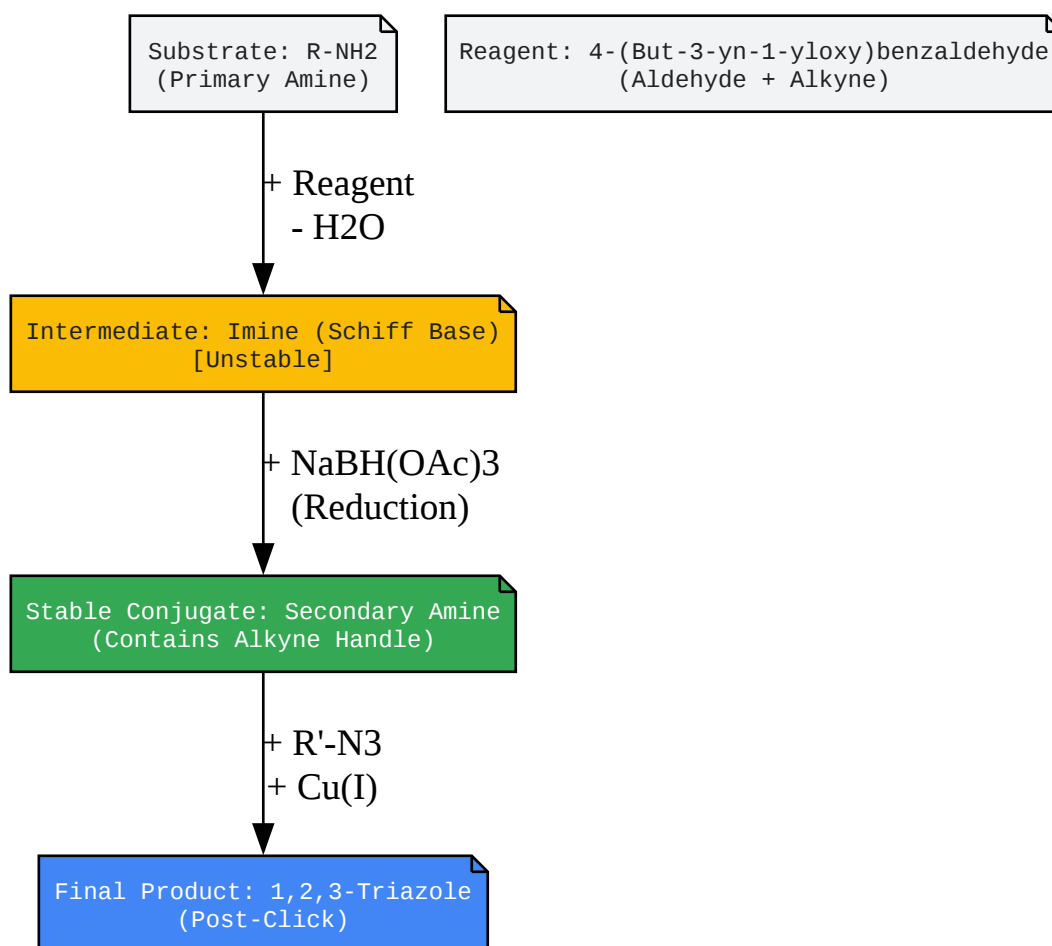
- Stock Preparation:
 - Cu-Premix: Mix CuSO₄ (20 mM in water) and THPTA (100 mM in water) at a 1:5 ratio. Let stand for 5 mins. (Blue solution).
 - Ascorbate: 100 mM in water (Freshly prepared).
- Reaction Mix:
 - Dissolve Alkyne-Target in buffer (PBS, pH 7.4).
 - Add Azide-Probe (1.2 – 2.0 eq).
 - Add Cu-Premix (Final conc: 0.1 – 0.5 mM Copper).
 - Add Ascorbate (Final conc: 5 mM).
- Incubation: Incubate for 30–60 minutes at RT in the dark.
- Purification: Desalting column (PD-10) or Dialysis to remove copper and excess reagents.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield (Step 1)	Imine hydrolysis	Ensure anhydrous conditions if using STAB. Use Molecular Sieves (4Å) during the imine formation step.
Protein Precipitation	Copper toxicity / Denaturation	Increase THPTA concentration (up to 1:10 ratio with Cu). Add 5% DMSO to solubilize the linker.
No "Click" Product	Oxygen inhibition	Degas buffers with Argon/Nitrogen before adding Ascorbate. Oxygen rapidly oxidizes catalytic Cu(I) back to inactive Cu(II).
Aldehyde Oxidation	Poor storage	Verify aldehyde purity via ¹ H-NMR (distinct singlet at ~9.8 ppm). Repurify if acid is present.

Visualization of Chemical Logic

The following diagram details the specific chemical transformation logic for the user to verify their intermediate structures.



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Figure 2: Chemical structure progression from amine to triazole.

References

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